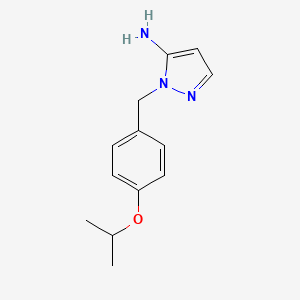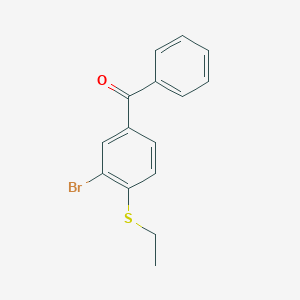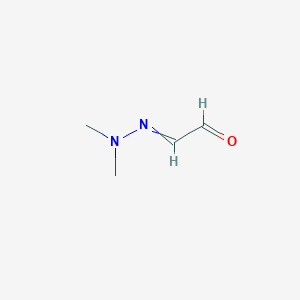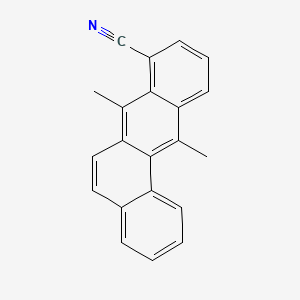
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- is a polycyclic aromatic hydrocarbon (PAH) derivative It is a complex organic compound characterized by its multi-ring structure with attached cyano and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzanthracene derivatives, followed by nitration and subsequent reduction to introduce the cyano group. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common, where halogens or other groups replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzanthracene derivatives, quinones, and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying PAH behavior and reactions.
Biology: It is used in studies related to carcinogenesis and mutagenesis, given its structural similarity to known carcinogens.
Medicine: Research into its potential therapeutic applications, particularly in cancer treatment, is ongoing.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s cyano group plays a crucial role in its reactivity, influencing its binding affinity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,12-Dimethylbenz(a)anthracene (DMBA): Known for its carcinogenic properties and widely used in cancer research.
Benz(a)anthracene: A simpler PAH without the cyano and methyl groups, also studied for its carcinogenic potential.
Benzo(a)pyrene: Another PAH with significant research interest due to its strong carcinogenicity.
Uniqueness
BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- is unique due to the presence of both cyano and methyl groups, which significantly alter its chemical reactivity and biological interactions compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
63018-68-8 |
|---|---|
Molekularformel |
C21H15N |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
7,12-dimethylbenzo[a]anthracene-8-carbonitrile |
InChI |
InChI=1S/C21H15N/c1-13-18-11-10-15-6-3-4-8-19(15)21(18)14(2)17-9-5-7-16(12-22)20(13)17/h3-11H,1-2H3 |
InChI-Schlüssel |
SKUYSBCTPIYMFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC(=C14)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


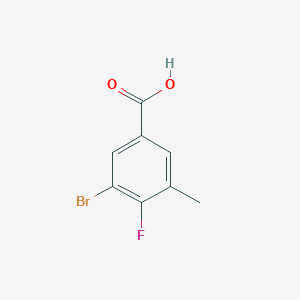
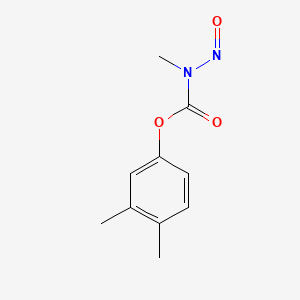
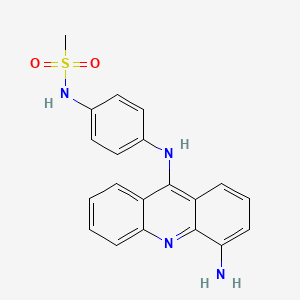





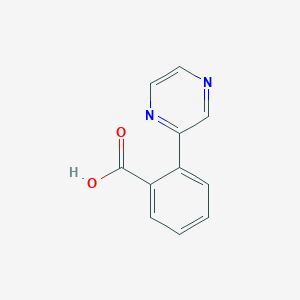
![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
